Thioether (-S-) vs. Sulfone (-SO₂-) Oxidation State: Potency and Selectivity Differentiation from the Ethylsulfonyl Analog (BIPB)
In a systematic study of oxidation state effects on benzamide inhibitor potency, replacement of a sulfonamide (-SO₂NH-) moiety with a thioether (-S-) group yielded a two- to three-fold increase in SIRT2 inhibitory potency, with the thioether class demonstrating the highest potency among all oxidation states tested (thioether > sulfoxide > sulfone > sulfonamide) [1]. The study further demonstrated that thioether analogs showed superior selectivity for SIRT2 over the closely related isoforms SIRT1 and SIRT3, a selectivity advantage not observed with the sulfonamide counterparts [2]. Applied to the present compound series: the target compound (CAS 898433-68-6) bears an ethylthio substituent (-S-CH₂CH₃, oxidation state 0 at sulfur), whereas its closest commercial analog BIPB (CAS 898422-94-1) carries an ethylsulfonyl group (-SO₂-CH₂CH₃, oxidation state +4 at sulfur). Based on the established class-level SAR, the ethylthio compound is predicted to exhibit superior target binding potency and isoform selectivity relative to the ethylsulfonyl analog in systems where the oxidation state at this position modulates ligand-receptor interactions.
| Evidence Dimension | SIRT2 inhibitory potency: thioether vs. sulfonamide oxidation state comparison (class-level SAR) |
|---|---|
| Target Compound Data | Ethylthio (-S-CH₂CH₃) substituent; thioether class potency benchmark: 2- to 3-fold more potent than corresponding sulfonamide [1] |
| Comparator Or Baseline | Sulfonamide (-SO₂NH-) analogs in the 3-(benzylsulfonamido)benzamide series; ethylsulfonyl analog BIPB (CAS 898422-94-1, -SO₂-CH₂CH₃) |
| Quantified Difference | 2- to 3-fold potency increase for thioether vs. sulfonamide; selectivity advantage for SIRT2 over SIRT1 and SIRT3 for thioether class [REFS-1, REFS-2] |
| Conditions | SIRT2 deacetylase inhibition assay (in vitro); selectivity assessed against SIRT1 and SIRT3 isoforms. Study conducted on 3-(benzylthio)benzamide scaffold series (Schmidt et al., ACS Med. Chem. Lett. 2015) |
Why This Matters
For procurement decisions in SIRT2-targeted drug discovery or chemical biology, the ethylthio compound offers a predicted potency and selectivity profile that the ethylsulfonyl analog (BIPB) cannot match, making them non-interchangeable despite their close structural similarity.
- [1] Schmidt MF, Gan ZY, Komander D, et al. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters. 2015;6(5):607-611. doi:10.1021/acsmedchemlett.5b00075. Abstract: 'The thioether analogues were the most potent SIRT2 inhibitors with a two- to three-fold increase in potency relative to their corresponding sulfonamide analogues.' View Source
- [2] Schmidt MF et al. (2015), ibid. Discussion: 'The newly synthesized compounds also demonstrated higher SIRT2 selectivity over SIRT1 and SIRT3... The thioether analogues were the most potent and selective with a three-fold increase in potency.' View Source
